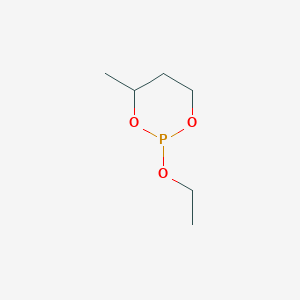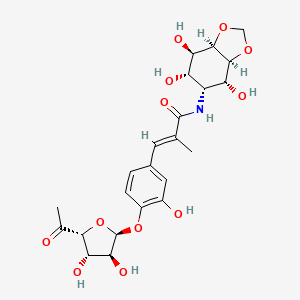
Epihygromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Epihygromycin is produced by bacterial fermentation. The bacterium Corynebacterium equi No. 2841 was identified as a producer of both hygromycin and this compound . The production process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic compounds. The presence of this compound in the metabolites of Streptomyces noboritoensis has also been observed .
Analyse Des Réactions Chimiques
Epihygromycin, like other antibiotics, undergoes various chemical reactions. It can participate in oxidation, reduction, and substitution reactions. The specific reagents and conditions for these reactions depend on the desired outcome. For example, spectroscopic evidence and chemical conversions have been used to identify and characterize this compound . The major products formed from these reactions include derivatives of the original compound, which can be used for further studies and applications.
Applications De Recherche Scientifique
Epihygromycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its antibacterial properties and potential use in treating infections caused by various bacteria . Additionally, this compound can be used as a tool in molecular biology research to study bacterial resistance mechanisms and the effects of antibiotics on bacterial growth and survival.
Mécanisme D'action
The mechanism of action of epihygromycin involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This action ultimately leads to the death of the bacterial cells. The specific molecular targets and pathways involved in this process are similar to those of other antibiotics that target the ribosome .
Comparaison Avec Des Composés Similaires
Epihygromycin is similar to hygromycin, as they are both produced by the same bacterial strains and have similar structures . this compound is an epimer of hygromycin, meaning it has a different configuration of atoms. Other similar compounds include aminoglycoside antibiotics, which also target bacterial protein synthesis.
Propriétés
Numéro CAS |
75081-92-4 |
|---|---|
Formule moléculaire |
C23H29NO12 |
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5R)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19+,20+,21-,23-/m1/s1 |
Clé InChI |
YQYJSBFKSSDGFO-SQTRDLTCSA-N |
SMILES isomérique |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O |
SMILES canonique |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


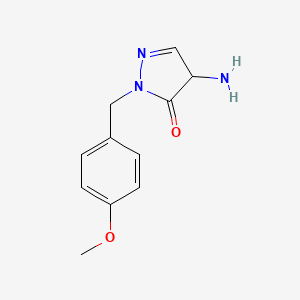
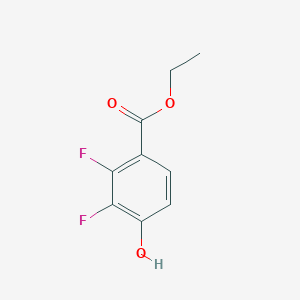
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
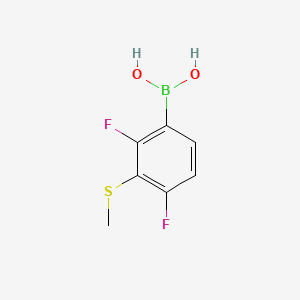
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
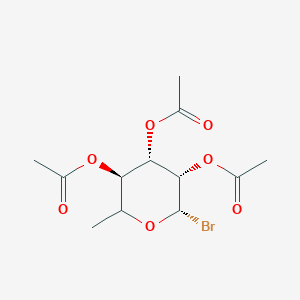
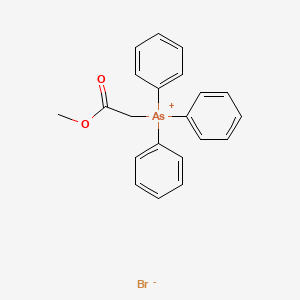
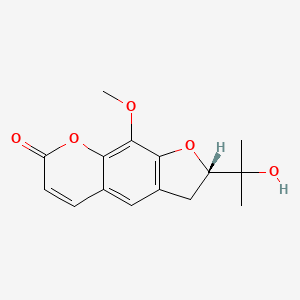
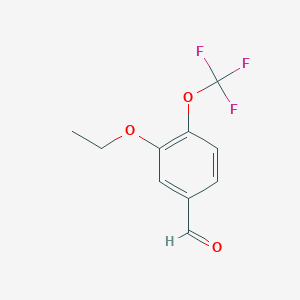
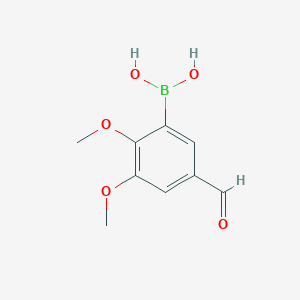
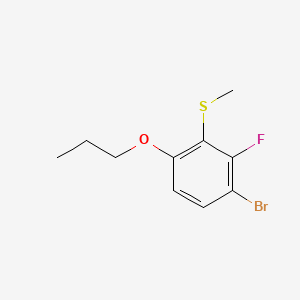
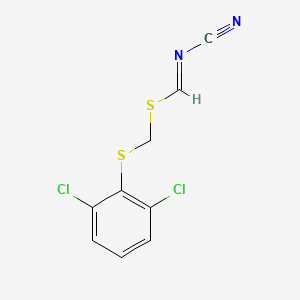
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
